

TPN171 therapeutic potential for erectile dysfunction

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Compound of Interest

Compound Name: TPN171

Cat. No.: B12430147

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TPN171 for Erectile Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

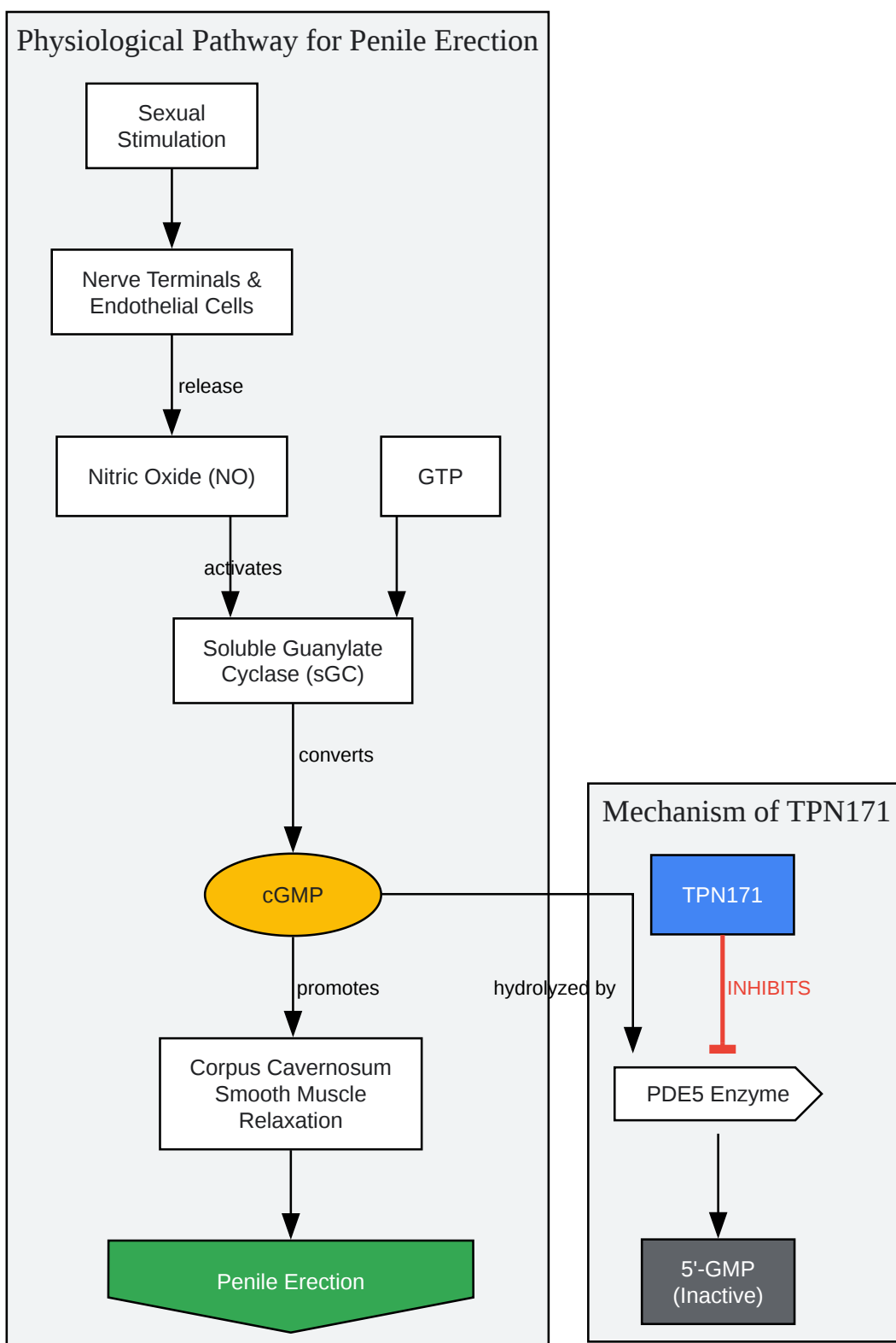
TPN171 (also known as **TPN171H** in its hydrochloride form) is a novel, potent, and highly selective pyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] Preclinical and early clinical data indicate that **TPN171** possesses a robust inhibitory activity against PDE5, superior selectivity over other PDE isoforms compared to first-generation inhibitors, and a favorable pharmacokinetic profile.[1][2] A Phase III clinical trial is currently evaluating its efficacy and safety specifically for erectile dysfunction.[1] This document provides a comprehensive technical overview of the available data on **TPN171**, its mechanism of action, and its therapeutic potential in the context of ED.

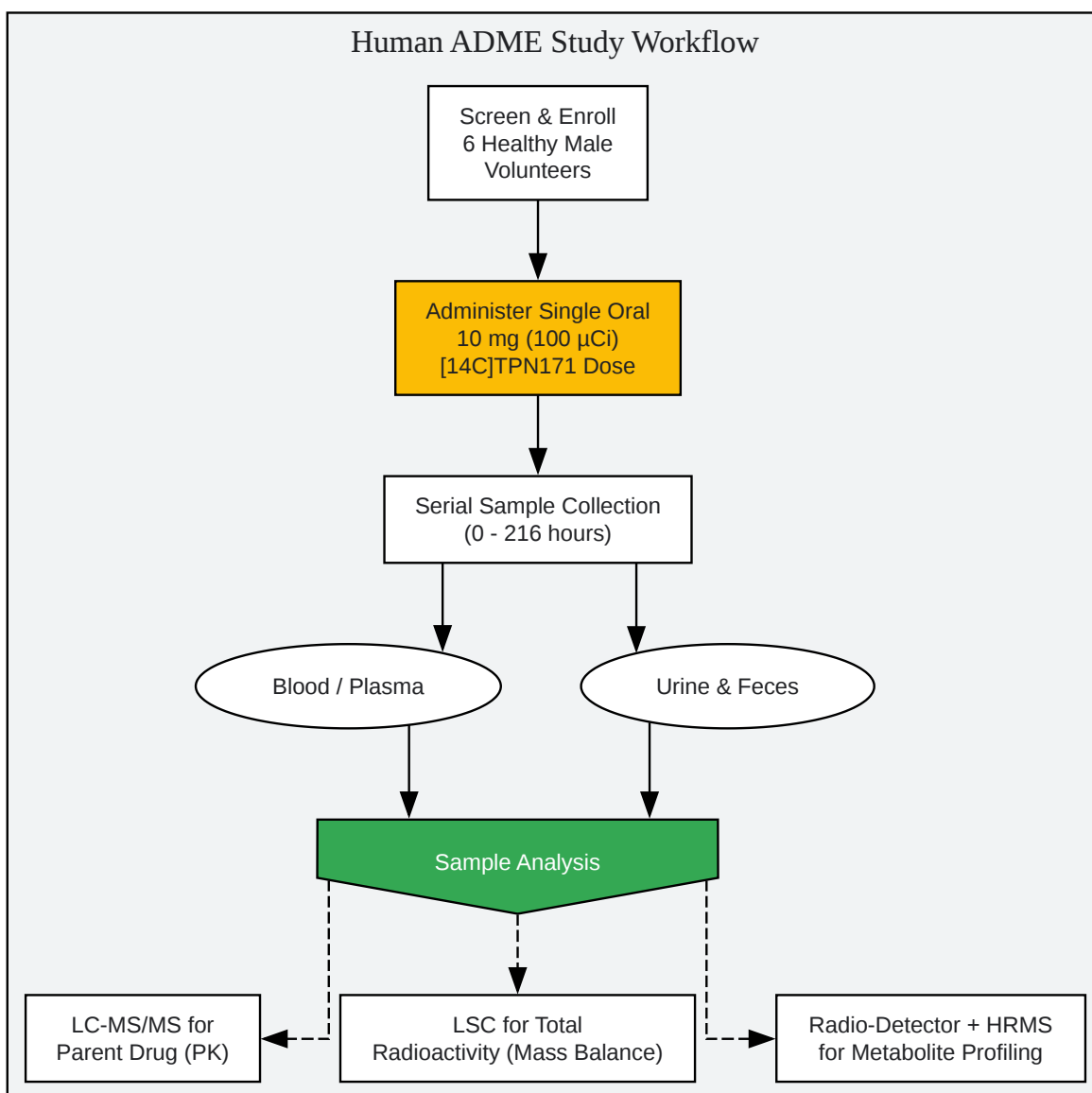
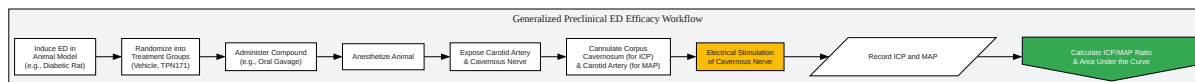
Core Mechanism of Action: PDE5 Inhibition

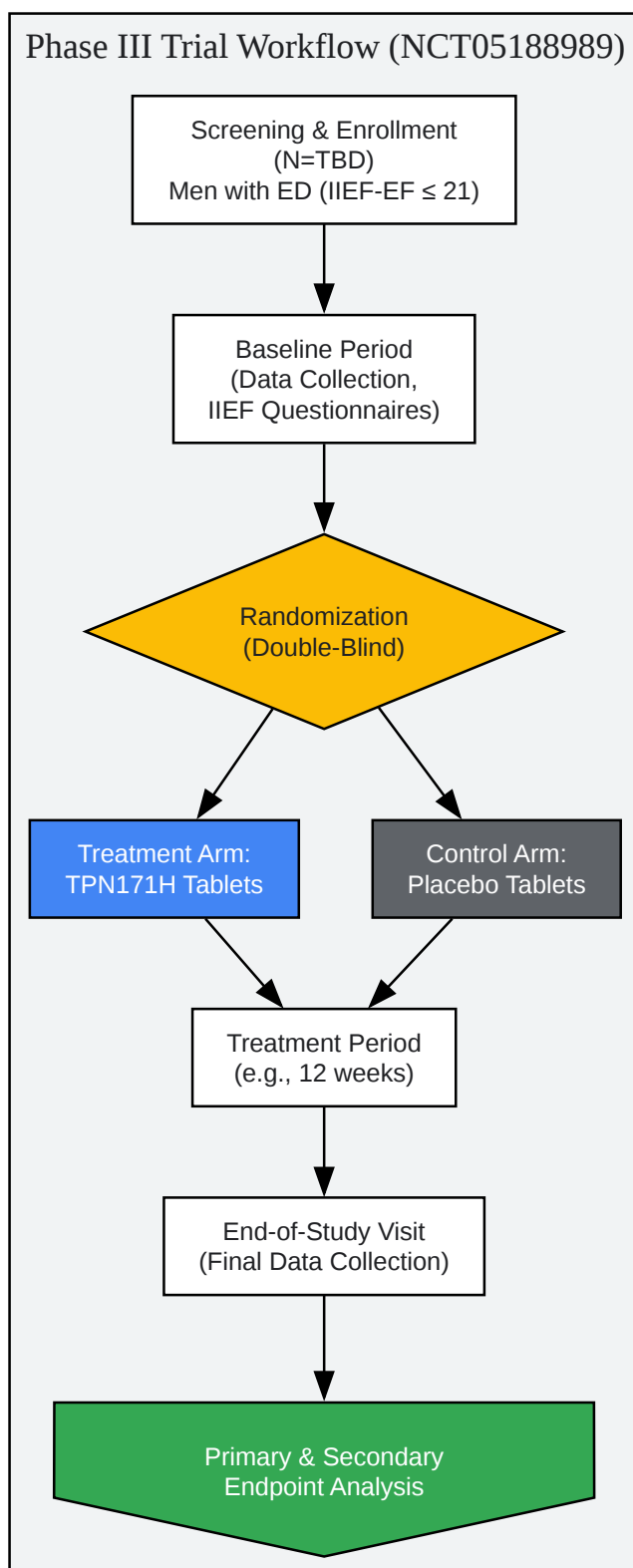
Penile erection is a hemodynamic process mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is triggered by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon sexual stimulation, NO is released from nerve terminals and endothelial cells, activating soluble guanylate cyclase (sGC)

to produce cGMP. Elevated cGMP levels lead to a decrease in intracellular calcium, causing smooth muscle relaxation, increased blood flow, and penile erection.

Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP within the corpus cavernosum. **TPN171**, as a competitive PDE5 inhibitor, prevents the breakdown of cGMP, thereby potentiating the NO-sGC pathway, prolonging smooth muscle relaxation, and enhancing erectile function in the presence of sexual stimulation.







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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
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